molecular formula C12H13BrClNO3 B1438135 methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate CAS No. 1217616-11-9

methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate

Cat. No. B1438135
M. Wt: 334.59 g/mol
InChI Key: RMUBSRCHYZYZLE-HTLJXXAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate, also known as MBCP, is a synthetic organic compound with a variety of uses in scientific research. This compound is known to have a wide range of applications, from being used as a reagent in various synthetic reactions to being used as a probe for studying the structure and function of proteins.

Scientific Research Applications

Biopolymer Synthesis and Applications

The chemical modification of xylan, a hemicellulose biopolymer, through processes that might be analogous to the reactivity of methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate, leads to the production of biopolymer ethers and esters. These derivatives exhibit specific properties based on their functional groups, degrees of substitution, and substitution patterns. Such chemical modifications enable the synthesis of novel xylan esters for various applications, including drug delivery, paper strength additives, flocculants, and antimicrobial agents. This highlights the potential of chemical modifications in creating materials with tailored properties for specific applications (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).

Stereoselective Synthesis for Pharmacological Agents

The stereochemistry of pharmaceutical compounds, including those derived from pyrrolidine, plays a critical role in determining their biological activity. Research into phenylpiracetam and its methyl derivative showcases the importance of stereoselectivity in drug design and synthesis. Enantiomerically pure compounds have demonstrated superiority in pharmacological profiles, underscoring the need for precise synthetic strategies that consider stereochemical outcomes to optimize the effectiveness of new drugs (Veinberg, G., Vavers, E., Orlova, N., Kuznecovs, J., Domracheva, I., Vorona, M., Zvejniece, L., & Dambrova, M., 2015).

Advanced Analytical Techniques in Drug Development

The development of analytical techniques for detecting and quantifying drug metabolites in biological matrices is crucial for understanding the pharmacokinetics and toxicology of new pharmacological agents. Research into the analysis of pyrrolidinophenone derivatives, for example, demonstrates the importance of advanced analytical methods, such as chromatography and mass spectrometry, in the drug development process. These techniques allow for the precise identification and quantification of drugs and their metabolites, contributing to the safety and efficacy of new therapeutic agents (Synbulatov, I. V., Voronin, A. V., & Voronina, T., 2019).

properties

IUPAC Name

methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8?,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUBSRCHYZYZLE-HTLJXXAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(CN1)OC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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